3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound that belongs to the class of tetrazole derivatives. It features a tetrazole ring, which is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science due to its unique structural properties and biological activities.
The compound can be synthesized through various chemical reactions involving starting materials such as 2-(trifluoromethyl)aniline and benzoyl chloride, among others. Its unique structure allows for diverse applications in gas generators, propellants, explosives, and coordination polymers with photoluminescent properties .
The compound is classified under organic compounds with specific functional groups including:
The synthesis of 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide typically involves several steps:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes .
The molecular formula for 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is CHFN, with a molecular weight of approximately 368.37 g/mol. The structure consists of:
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure .
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide participates in various chemical reactions typical of tetrazole compounds:
Reagents commonly used in these reactions include halogenating agents for substitution and reducing agents like lithium aluminum hydride to facilitate transformations .
The mechanism of action for 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with biological targets such as enzymes or receptors. The tetrazole moiety enhances binding affinity due to its ability to form hydrogen bonds and participate in π-stacking interactions.
Studies have shown that this compound can influence enzyme activity, making it a candidate for further investigation in drug development. Its unique structural features contribute to its biological activity, which has been explored in various therapeutic contexts .
The compound is typically characterized by:
Key chemical properties include:
3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide has several significant applications:
The tetrazole moiety serves as a critical pharmacophore in 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide and related analogs, functioning as a bioisosteric replacement for carboxylic acid groups to enhance metabolic stability and membrane permeability while retaining hydrogen-bonding capabilities essential for G Protein-Coupled Receptor 35 engagement. This heterocyclic system enables potent ionic interactions with key arginine residues (R3.36, R4.60, R6.58) within the orthosteric binding pocket of G Protein-Coupled Receptor 35, as identified through mutagenesis studies and computational modeling [2] [9]. Specifically, arginine 4.60 mutation (R4.60A) completely abolishes agonist-induced activation in both β-arrestin trafficking and extracellular signal-regulated kinase 1/2 activation assays, underscoring its indispensable role in ligand recognition [2]. The tetrazole ring's orientation (1H vs 2H tautomeric forms) and substitution pattern (1-position vs 5-position attachment) significantly influence receptor activation efficacy, with N1-linked derivatives demonstrating superior potency in dynamic mass redistribution assays compared to C5-linked isomers [1] [7].
Tetrazole-containing benzamides have emerged as privileged scaffolds for developing G Protein-Coupled Receptor 35 probe ligands due to their balanced physicochemical properties and target selectivity. The intrinsic polarity of the tetrazole ring (calculated cLogP reduction of ~0.8 units versus carboxylate analogs) combined with moderate lipophilicity of the benzamide core enables favorable membrane penetration while maintaining aqueous solubility, satisfying Lipinski's rule parameters for drug-likeness [1] [4]. Advanced probe derivatives incorporate BODIPY fluorophores conjugated via tetrazole-adjacent linkers, creating high-affinity tools (Kd = 3.9 nM) for bioluminescence resonance energy transfer-based binding studies without compromising G Protein-Coupled Receptor 35 agonism (half maximal effective concentration = 49.5 nM) [7]. These structural features establish tetrazole-benzamides as versatile chemical probes for elucidating G Protein-Coupled Receptor 35 signaling in inflammatory and metabolic pathways.
Residue | Location | Functional Impact of Alanine Mutation |
---|---|---|
R4.60 | Transmembrane Helix 4 | Abolishes zaprinast/pamoate-induced β-arrestin recruitment and extracellular signal-regulated kinase 1/2 phosphorylation |
R6.58 | Transmembrane Helix 6 | Increases zaprinast potency 30-fold in extracellular signal-regulated kinase 1/2 activation |
R164 | Extracellular Loop 2 | Decreases potency of both agonists in β-arrestin trafficking |
R167 | Extracellular Loop 2 | Reduces pamoic acid potency in β-arrestin assay |
R3.36 | Transmembrane Helix 3 | Prevents surface expression (rescued by antagonist) |
Halogenation at the 5-position of the aniline ring induces profound effects on G Protein-Coupled Receptor 35 activation efficacy, with bromine emerging as the optimal substituent for maximizing potency. Systematic structure-activity relationship analysis demonstrates that 5-bromo substitution (compound 56: N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide) achieves sub-100 nM half maximal effective concentration values (0.059 μM) in dynamic mass redistribution assays, representing a 15-fold enhancement over unsubstituted analogs (half maximal effective concentration = 0.87 μM) [1]. This potency amplification stems from halogen bonding with backbone carbonyls of transmembrane helix 6 residues and van der Waals interactions with hydrophobic subpockets, as evidenced by molecular docking simulations. Fluorine substitution meta to the methoxy group (compound 53: N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide) further enhances activity to 0.041 μM half maximal effective concentration, indicating synergistic effects between halogen types and positions [1].
The electron-withdrawing nature of halogens modulates π-electron density of the benzamide system, influencing hydrogen-bond acceptor capacity of the carbonyl oxygen—a critical interaction point with arginine 4.60. Bromine's polarizability (volume: 88 ų) enables stronger dispersion forces than fluorine (volume: 31 ų), explaining its superior contribution to binding affinity when positioned ortho to the tetrazole ring [1] [4]. Compound 49 (5-bromo with 2,4-dichloro substitution) exhibits 0.31 μM half maximal effective concentration, while compound 53 (5-bromo with 2-fluoro-4-methoxy) achieves 0.13 μM half maximal effective concentration, demonstrating that fluorine optimally complements electron-rich methoxy groups [1]. These halogen-driven enhancements occur without compromising drug-likeness, as calculated physicochemical parameters remain within Lipinski's rule limits (molecular weight <500, cLogP <5, hydrogen bond donors <5, hydrogen bond acceptors <10) [1].
Strategic placement of methoxy groups on the benzoyl ring significantly modulates agonistic potency, with para-substitution conferring maximal enhancement. Comparative analysis of monomethoxy positional isomers reveals that para-methoxy derivative (compound 56) achieves 0.059 μM half maximal effective concentration, outperforming meta-substituted (compound 55: 1.94 μM half maximal effective concentration) and ortho-substituted analogs (compound 54: 0.86 μM half maximal effective concentration) by 33-fold and 15-fold, respectively [1]. This profound positional dependence suggests the para-methoxy group optimally accesses a hydrophobic subpocket near extracellular loop 2, with favorable van der Waals contacts to leucine 168 and tyrosine 172 residues. Dimethoxy substitutions (compound 57: 3,5-dimethoxy) yield intermediate potency (0.83 μM half maximal effective concentration), indicating that steric congestion may partially offset electronic benefits [1].
The methoxy group's electron-donating character (+R effect) enhances resonance delocalization across the benzamide system, increasing carbonyl oxygen nucleophilicity to strengthen hydrogen bonding with arginine 4.60—a key interaction validated by mutagenesis studies showing complete loss of activation upon R4.60A mutation [2] [9]. Ortho-methoxy derivatives exhibit reduced efficacy due to torsional strain between the methoxy oxygen and amide carbonyl, distorting coplanarity essential for π-π stacking with phenylalanine 168. In contrast, para-methoxy maintains optimal planarity while extending the molecule's effective length to engage deeper regions of the orthosteric pocket [1] [4]. Molecular dynamics simulations confirm that para-methoxy adopts a 15° dihedral angle versus 55° in ortho-analogs, maximizing surface contact area with the hydrophobic binding cleft. These insights rationalize the 30-fold half maximal effective concentration improvement observed in para-methoxy derivatives compared to meta-substituted counterparts.
Compound | Methoxy Position | Dynamic Mass Redistribution half maximal effective concentration (μM) | Relative Potency vs Unsubstituted |
---|---|---|---|
54 | ortho | 0.86 ± 0.06 | 1.0x |
55 | meta | 1.94 ± 0.08 | 0.45x |
56 | para | 0.059 ± 0.007 | 14.6x |
57 | 3,5-dimethoxy | 0.83 ± 0.07 | 1.05x |
42 | None | 0.87 ± 0.09 | 1.0x (reference) |
Dynamic mass redistribution technology provides a label-free, whole-cell biosensing platform that quantifies 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide-mediated G Protein-Coupled Receptor 35 activation through integrated cellular responses. The human colorectal adenocarcinoma cell line HT-29, which endogenously expresses G Protein-Coupled Receptor 35, serves as the primary assay system, detecting ligand-induced cytoskeletal rearrangement and mass redistribution via optical waveguide sensors [1] [7]. This approach captures global signaling outputs rather than isolated pathway activation, generating sigmoidal concentration-response curves for precise half maximal effective concentration determination. Tetrazole-containing benzamides consistently produce characteristic dynamic mass redistribution signatures: rapid negative peak (0-5 minutes) reflecting Gα12/13-mediated Rho activation and cytoskeletal contraction, followed by sustained positive peak (5-40 minutes) indicating Gαi/o-dependent calcium mobilization and organelle repositioning [7] [9].
Validation studies confirm dynamic mass redistribution responses are G Protein-Coupled Receptor 35-specific, as demonstrated by three critical lines of evidence: (1) Absence of response in G Protein-Coupled Receptor 35-knockout HT-29 cells; (2) Concentration-dependent blockade by selective antagonists (half maximal inhibitory concentration = 0.20 μM for compound 56 with ML-145); and (3) Complete desensitization to subsequent zaprinast challenge [1]. The assay's sensitivity enables discrimination of subtle structure-activity relationship influences, detecting 3-fold potency differences between halogen-substituted analogs that correlate with radioligand binding affinities (R² = 0.93) [7]. Comparative dynamic mass redistribution profiling reveals that 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide exhibits similar kinetic signatures but superior efficacy versus endogenous agonist kynurenic acid, producing 140% maximal response relative to 10 μM zaprinast versus 80% for kynurenic acid at equivalent concentrations [1] [7]. This integrated pharmacological validation establishes dynamic mass redistribution as the gold standard for quantifying functional agonism in tetrazole-benzamide series.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: